molecular formula C16H31NO3 B14095513 ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate

ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate

Cat. No.: B14095513
M. Wt: 285.42 g/mol
InChI Key: KLGSSMZKPJPOGR-LTNMDHOVSA-N
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Description

Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate is a chiral compound with significant potential in various fields of scientific research. Its unique stereochemistry and functional groups make it an interesting subject for studies in organic synthesis, medicinal chemistry, and biochemistry.

Preparation Methods

Chemical Reactions Analysis

Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or halides.

    Hydrolysis: Acidic or basic hydrolysis can convert the ester group into a carboxylic acid

Scientific Research Applications

Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate can be compared with other chiral amino alcohols and esters. Similar compounds include:

This compound stands out due to its specific stereochemistry and functional groups, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

ethyl (E,2R,3S)-2-amino-3-hydroxytetradec-4-enoate

InChI

InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+/t14-,15+/m0/s1

InChI Key

KLGSSMZKPJPOGR-LTNMDHOVSA-N

Isomeric SMILES

CCCCCCCCC/C=C/[C@@H]([C@H](C(=O)OCC)N)O

Canonical SMILES

CCCCCCCCCC=CC(C(C(=O)OCC)N)O

Origin of Product

United States

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